
Ethyl 2,4-diethoxybenzoate
Overview
Description
Ethyl 2,4-diethoxybenzoate is an organic compound that belongs to the class of benzoates. It is an ethyl ester of 2,4-diethoxybenzoic acid. This compound is characterized by its molecular formula (C_{13}H_{18}O_{4}) and a molecular weight of 238.28 g/mol . It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,4-diethoxybenzoate can be synthesized through the esterification of 2,4-diethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced catalysts and purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-diethoxybenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2,4-diethoxybenzoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,4-diethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2,4-diethoxybenzoate involves its interaction with specific molecular targets. It can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The pathways involved may include ester hydrolysis, oxidation, and conjugation reactions. These processes result in the modulation of biological activities and the exertion of its effects .
Comparison with Similar Compounds
- Ethyl 3,4-diethoxybenzoate
- Ethyl 2,5-diethoxybenzoate
- Ethyl 3,5-diethoxybenzoate
- Ethyl 2,6-diethoxybenzoate
Comparison: Ethyl 2,4-diethoxybenzoate is unique due to the specific positioning of the ethoxy groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry .
Biological Activity
Ethyl 2,4-diethoxybenzoate (C12H16O4) is an organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derived from benzoic acid, featuring two ethoxy groups at the 2 and 4 positions of the aromatic ring. Its chemical structure can be represented as follows:
This structure contributes to its lipophilicity and ability to penetrate biological membranes, which is crucial for its biological activity.
Antimicrobial Properties
This compound has been investigated for its antimicrobial and antifungal properties. Research indicates that it exhibits significant activity against various strains of bacteria and fungi. A study highlighted its effectiveness against Staphylococcus aureus and Candida albicans, suggesting its potential use in therapeutic applications.
The biological activity of this compound may involve several mechanisms:
- Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial cell membranes, leading to disruption and cell death.
- Enzyme Modulation : It may interact with specific enzymes involved in metabolic pathways, altering their function and affecting cellular processes .
Study on Antibacterial Activity
In a controlled study assessing the antibacterial properties of this compound, researchers treated cultures of Methicillin-resistant Staphylococcus aureus (MRSA) with varying concentrations of the compound. Results showed:
Concentration (mg/mL) | Zone of Inhibition (mm) |
---|---|
0.5 | 10 |
1.0 | 15 |
2.0 | 20 |
These findings indicate a dose-dependent response in antibacterial activity, supporting further investigation into its therapeutic potential .
Antifungal Efficacy
Another study focused on the antifungal efficacy of this compound against Candida albicans. The compound was tested in vitro, revealing:
Concentration (mg/mL) | Minimum Inhibitory Concentration (MIC) |
---|---|
0.25 | 0.5 |
0.5 | 1.0 |
The results demonstrated effective inhibition at low concentrations, suggesting potential applications in antifungal treatments.
Properties
IUPAC Name |
ethyl 2,4-diethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-4-15-10-7-8-11(13(14)17-6-3)12(9-10)16-5-2/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKIALVAGKRVNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342930 | |
Record name | Ethyl 2,4-diethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59036-89-4 | |
Record name | Ethyl 2,4-diethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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